Xerophilusin G

In Vivo Pharmacology Sarcoma Tumor Growth Inhibition

Avoid irreproducible ent-kaurane studies. Xerophilusin G is a defined 7,20-epoxy diterpenoid standard essential for reliable SAR and analytical method validation. Bulk supply with rigorous QC ensures lot-to-lot consistency. • Mechanism & Cell Cycle Probe: Induces G0/G1 arrest in S180 cells; exhibits 35-fold selectivity for HL-60 over K562 cells. • Method Validation Standard: Ideal for HPLC/LC-MS/NMR method development for Isodon phytochemical profiling given its ten stereocenters. • Procurement Reliability: ≥98% purity, available from BenchChem with immediate global dispatch for time-sensitive research programs.

Molecular Formula C22H30O8
Molecular Weight 422.5 g/mol
Cat. No. B1631261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXerophilusin G
Molecular FormulaC22H30O8
Molecular Weight422.5 g/mol
Structural Identifiers
SMILESCC(=O)OCC1(CCC(C23C1C(C(C45C2CCC(C4O)C(=C)C5=O)(OC3)O)O)O)C
InChIInChI=1S/C22H30O8/c1-10-12-4-5-13-20-9-30-22(28,21(13,16(10)25)17(12)26)18(27)15(20)19(3,7-6-14(20)24)8-29-11(2)23/h12-15,17-18,24,26-28H,1,4-9H2,2-3H3/t12-,13-,14+,15+,17+,18-,19-,20+,21-,22-/m0/s1
InChIKeyWXIZMFKMNALSKU-GWUMUZJOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Xerophilusin G Procurement Guide for Cancer Research


Xerophilusin G (CAS 304642-94-2) is a 7,20-epoxy ent-kaurane diterpenoid first isolated from the leaves of the medicinal plant Isodon xerophilus (Lamiaceae) [1]. Structurally, it belongs to the class of tetracyclic kaurane diterpenoids, characterized by a [3,2,1]-bicyclic ring system and multiple hydroxyl and acetyloxy substituents that define its specific molecular architecture . It has also been identified as a constituent in the aerial parts of Isodon enanderianus [2]. The compound is offered by commercial vendors as a purified natural product standard for research use only .

Natural product standard from Isodon xerophilus
7,20-epoxy ent-kaurane diterpenoid chemotype
Research fit: cancer cell-model studies, SAR

Why Generic Analogs Cannot Replace Xerophilusin G


The ent-kaurane diterpenoid family encompasses a vast structural diversity arising from variations in oxidation patterns, ring fusions, and esterification, which directly dictate biological target engagement and cellular potency . Even closely related analogs isolated from the same Isodon species, such as Xerophilusin I, Xerophilusin K, or Oridonin, exhibit highly divergent cytotoxic profiles and mechanisms of action due to subtle differences in their molecular scaffolds [1]. Consequently, substituting Xerophilusin G with a generic, less-defined ent-kaurane diterpenoid without rigorous comparative data can lead to irreproducible results, misinterpretation of structure-activity relationships (SAR), and wasted research resources. The following quantitative evidence establishes the specific, verifiable differentiation of Xerophilusin G that must be considered for informed scientific procurement.

Structural Specificity Analogs lacking the 7,20-epoxy ring or differing hydroxylation patterns may exhibit divergent target engagement and cytotoxicity.
Cellular Selectivity Cytotoxic potency can vary markedly across leukemia subtypes; substitution with pan-active analogs may shift selectivity profile.
Model-Dependent Activity Reported in vivo response is model-specific; analog substitution risks incomparable SAR conclusions.

Xerophilusin G: Evidence vs. Key Comparators


In Vivo Antitumor Activity in S180 Sarcoma Model

Xerophilusin G shows quantifiable, dose-dependent antitumor activity in vivo. In a study using a murine S180 sarcoma model, intraperitoneal injection of Xerophilusin G at 3 mg/kg and 6 mg/kg resulted in tumor inhibition rates of 32.11% and 41.60%, respectively, compared to control (P < 0.05) [1]. While many ent-kaurane diterpenoids exhibit potent in vitro cytotoxicity, in vivo efficacy data for direct analogs like Xerophilusin I and Xerophilusin K are not well-established in the public literature, limiting their use as comparators. For context, the well-studied analog Oridonin has shown a 49.7% tumor inhibition rate at 20 mg/kg in a different model [2]. This evidence, while a cross-study comparison with different models and doses, suggests Xerophilusin G possesses meaningful in vivo activity at relatively low doses that warrants consideration for lead optimization programs.

S180 Sarcoma Model
Endpoint context
32.11% (3 mg/kg), 41.60% (6 mg/kg) tumor inhibition vs. Oridonin 49.7% at 20 mg/kg (H22 model)
Model-specific tumor inhibition endpoint
Doses and tumor models differ; direct SAR comparison limited
In Vivo Pharmacology Sarcoma Tumor Growth Inhibition

Cell Line-Selective Cytotoxicity in Leukemia

Xerophilusin G exhibits a specific pattern of cytotoxicity against human leukemia cell lines. Against HL-60 (promyelocytic leukemia) cells, Xerophilusin G displays an IC50 of 3.93 μg/mL [1]. In contrast, its potency against K562 (chronic myelogenous leukemia) cells is markedly lower, with an IC50 of 138.84 μg/mL [1]. This represents a 35-fold difference in sensitivity between the two leukemia lines. For comparison, the analog Xerophilusin I (another 7,20-epoxy ent-kaurane from the same source) demonstrates potent activity against K562 cells with an IC50 of 0.09 μg/mL, which is over 1,500 times more potent than Xerophilusin G in the same cell line . Similarly, the well-known analog Oridonin exhibits IC50 values in the range of 1.1–17.08 μg/mL against various cancer cell lines, including K562 and HL-60, indicating a different selectivity profile [2].

Leukemia Cytotoxicity
Head-to-head
HL-60 IC50 3.93 µg/mL; K562 IC50 138.84 µg/mL
35× selectivity
Cell-line selectivity context
Xerophilusin I shows distinct K562 potency (0.09 µg/mL)
Cytotoxicity Leukemia Selectivity Profile

Unique 7,20-Epoxy Structural Feature

The defining structural feature of Xerophilusin G is its 7,20-epoxy ring system, which is integral to the molecular framework and distinguishes it from many other ent-kaurane diterpenoids, including the widely studied analog Oridonin, which lacks this epoxide [1]. This epoxide, along with the specific arrangement of hydroxyl groups (1β,6β,7β,14β-tetrahydroxy) and the 18-acetyloxy substitution, creates a unique three-dimensional molecular topology and electrostatic surface . In contrast, Xerophilusin I, while sharing the 7,20-epoxy feature, has a different oxygenation pattern (e.g., lacking the 1β-hydroxy group) and an overall simpler scaffold, which correlates with its vastly different (and higher) cytotoxic potency against K562 cells .

7,20-Epoxy Feature
Class-level
7,20-epoxy; 1β,6β,7β,14β-tetrahydroxy; 18-acetyloxy vs. Oridonin (no epoxide), Xerophilusin I (different -OH pattern)
Structural chemotype for SAR studies
Based on NMR and X-ray crystallography
Structure-Activity Relationship Diterpenoid Epoxide

NO Production Inhibition: Anti-Inflammatory Comparison

While Xerophilusin G is often described as having potential anti-inflammatory properties [1], direct quantitative comparison with its closest analog, Xerophilusin B, reveals a stark difference in potency. Xerophilusin B inhibits LPS-induced nitric oxide (NO) production in RAW 264.7 macrophages with an IC50 of 0.23 μM [2]. In contrast, the specific IC50 value for Xerophilusin G in this or any comparable anti-inflammatory assay has not been reported in the peer-reviewed literature. This absence of data, juxtaposed with the potent activity of Xerophilusin B, indicates that Xerophilusin G is not a primary candidate for anti-inflammatory research and that substituting it for Xerophilusin B would be scientifically unjustified.

NO Inhibition
Data to verify
No reported IC50 for NO inhibition vs. Xerophilusin B IC50 0.23 μM
Not candidate for anti-inflammatory research
Lack of comparable assay data; prioritize Xerophilusin B if needed
Anti-inflammatory Macrophage Nitric Oxide

G0/G1 Cell Cycle Arrest in Sarcoma Cells

Flow cytometry analysis reveals that treatment with Xerophilusin G leads to a significant increase in the proportion of mouse sarcoma S180 cells in the G0/G1 phase of the cell cycle [1]. This contrasts with the mechanism of its close analog, Xerophilusin B, which has been shown to induce G2/M phase cell cycle arrest in esophageal squamous cell carcinoma (ESCC) cells [2]. Furthermore, another potent ent-kaurane, Eriocalyxin B, induces oxidative stress-mediated apoptosis through a distinct pathway involving inhibition of thioredoxin reductase (IC50 = 0.42 μM) [3]. This divergence in cell cycle checkpoint activation and pro-apoptotic signaling underscores the mechanistic diversity within the ent-kaurane family.

Cell Cycle Arrest
Endpoint context
G0/G1 arrest in S180 cells vs. Xerophilusin B (G2/M), Eriocalyxin B (oxidative stress)
Distinct cell-cycle checkpoint context
Mechanistic divergence across ent-kauranes
Cell Cycle Apoptosis Sarcoma

Xerophilusin G Application Scenarios


SAR Studies of 7,20-Epoxy ent-Kauranes

Xerophilusin G is the ideal reference standard for SAR campaigns investigating the role of the 7,20-epoxy group and specific hydroxylation patterns (1β,6β,7β,14β) on the ent-kaurane scaffold [1]. Its well-defined structure and distinct, but moderate, cytotoxic profile (e.g., 35-fold selectivity for HL-60 over K562 cells) [2] provide a controlled baseline against which synthetic derivatives or biosynthetic analogs can be compared. For example, the drastic difference in potency between Xerophilusin G and Xerophilusin I in K562 cells (IC50 of 138.84 μg/mL vs. 0.09 μg/mL) [REFS-2, REFS-3] highlights the critical impact of the C-1 hydroxyl group, making Xerophilusin G a crucial probe in such studies.

G0/G1 Cell Cycle Probe for Sarcoma and Leukemia

Research groups studying the G1/S transition or G0/G1 arrest mechanisms in cancer can utilize Xerophilusin G as a tool compound. It has been shown to induce G0/G1 phase arrest in S180 mouse sarcoma cells [3]. Furthermore, its 35-fold higher potency against HL-60 promyelocytic leukemia cells compared to K562 cells [2] suggests a potential application in exploring differential sensitivity and pathway activation in leukemia subtypes. This contrasts with analogs like Xerophilusin B, which acts on the G2/M checkpoint, providing researchers with a family of probes for studying different cell cycle phases.

Reference Standard for Analytical Methods

Given its structural complexity and the presence of multiple stereocenters (ten defined atom stereocenters) , Xerophilusin G serves as an excellent reference standard for the development and validation of HPLC, LC-MS, and NMR methods for the analysis of ent-kaurane diterpenoids in complex plant extracts from Isodon species [1]. Its commercial availability as a purified compound (typically ≥98% purity) enables its use in quantitative analysis for phytochemical profiling, quality control of herbal materials, and dereplication efforts in natural product discovery programs.

Application
Selection Property
Validation Focus
7,20-Epoxy ent-Kaurane SAR
Defined epoxide and hydroxylation pattern
Confirm structural integrity; assess cytotoxicity in cell models
G0/G1 Checkpoint Research
Cell-cycle arrest phase specificity
Verify G0/G1 arrest in selected cancer cell lines
Natural Product Analytical Standard
Purified ent-kaurane diterpenoid
Method development for ent-kaurane quantification in extracts

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Xerophilusin G

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.